[(1S)-1-(4-bromophenyl)ethyl](methyl)amine

Chiral Chromatography Asymmetric Synthesis Enantiomeric Excess

(1S)-1-(4-bromophenyl)ethylmethylamine (CAS 1213157-35-7) is a chiral secondary amine with the molecular formula C9H12BrN and a molecular weight of 214.10 g/mol. It features a single stereocenter in the (S)-configuration, a para-bromophenyl group, and an N-methyl substituent.

Molecular Formula C9H12BrN
Molecular Weight 214.1 g/mol
CAS No. 1213157-35-7
Cat. No. B3090716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1S)-1-(4-bromophenyl)ethyl](methyl)amine
CAS1213157-35-7
Molecular FormulaC9H12BrN
Molecular Weight214.1 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Br)NC
InChIInChI=1S/C9H12BrN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3/t7-/m0/s1
InChIKeyTVQBCTRZCIYCJB-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-(4-bromophenyl)ethylmethylamine (CAS 1213157-35-7) | Chiral Amine Intermediate & Procurement Profile


(1S)-1-(4-bromophenyl)ethylmethylamine (CAS 1213157-35-7) is a chiral secondary amine with the molecular formula C9H12BrN and a molecular weight of 214.10 g/mol . It features a single stereocenter in the (S)-configuration, a para-bromophenyl group, and an N-methyl substituent. As a well-defined enantiopure building block, it is primarily employed as a synthetic intermediate in medicinal chemistry and organic synthesis . The compound's physicochemical properties, including a predicted boiling point of 249.3±15.0 °C and a density of 1.3±0.1 g/cm³ [1], are critical for handling and formulation in laboratory settings.

Why (1S)-1-(4-bromophenyl)ethylmethylamine (CAS 1213157-35-7) Cannot Be Replaced by Unqualified or Racemic Analogs


Generic substitution fails due to the critical impact of stereochemistry and functional group arrangement on downstream molecular recognition. The (1S)-enantiomer possesses a specific three-dimensional orientation that its (1R)-counterpart (CAS 1213109-09-1) or racemic mixtures (CAS 77914-64-8) do not replicate [1][2]. In asymmetric synthesis, using the incorrect enantiomer can lead to diastereomeric products with divergent biological or material properties. Furthermore, the N-methylated amine is chemically distinct from the primary amine analog (S)-(-)-1-(4-bromophenyl)ethylamine (CAS 27298-97-1), exhibiting different reactivity, basicity, and steric profile [3]. Procurement of the specified enantiopure N-methyl derivative is therefore non-negotiable for projects requiring precise stereochemical and functional outcomes.

Quantitative Differentiation: (1S)-1-(4-bromophenyl)ethylmethylamine (CAS 1213157-35-7) vs. In-Class Analogs


Enantiomeric Purity Specification: (S)-Enantiomer (CAS 1213157-35-7) vs. (R)-Enantiomer (CAS 1213109-09-1)

This compound is explicitly defined and supplied as the single (S)-enantiomer, a critical quality attribute for stereocontrolled synthesis. The (R)-enantiomer is a distinct chemical entity with a different CAS number (1213109-09-1) and exhibits opposite optical rotation [1]. Using the incorrect enantiomer would yield the antipodal product series, potentially abolishing desired biological activity or altering material properties.

Chiral Chromatography Asymmetric Synthesis Enantiomeric Excess

Amine Substitution: N-Methyl Derivative (CAS 1213157-35-7) vs. Primary Amine (S)-(-)-1-(4-Bromophenyl)ethylamine (CAS 27298-97-1)

The target compound is an N-methylated secondary amine, differentiating it from the primary amine analog (S)-(-)-1-(4-bromophenyl)ethylamine (CAS 27298-97-1) [1]. This methylation alters the amine's basicity (pKa), hydrogen-bonding capacity, and steric environment, which can profoundly influence reactivity in reactions like reductive amination or amide coupling, as well as the pharmacological properties of final drug candidates.

Reductive Amination Medicinal Chemistry SAR Studies

Commercial Availability & Purity: (1S)-1-(4-bromophenyl)ethylmethylamine (CAS 1213157-35-7) vs. Unspecified Isomers

This compound is commercially available from multiple reputable suppliers with a specified purity of ≥98% . This level of certified purity for a specific enantiomer ensures reliable performance in subsequent synthetic steps without the need for in-house purification or chiral resolution. In contrast, racemic or undefined stereoisomeric mixtures (e.g., CAS 77914-64-8) introduce an unwanted and difficult-to-separate impurity [1].

Chemical Procurement Enantiopure Building Blocks Catalog Comparison

Computed Physicochemical Profile: (1S)-1-(4-bromophenyl)ethylmethylamine vs. (S)-1-(4-Bromophenyl)ethanamine

The N-methyl group alters key physicochemical descriptors compared to the primary amine analog. Computed properties indicate a higher LogP (XLogP3-AA) for the N-methyl derivative (2.4 [1]) versus the primary amine (predicted ~1.7), suggesting increased lipophilicity. This difference can impact membrane permeability and solubility in biological assays or material science applications.

Physicochemical Properties ADME Prediction Formulation

Synthetic Utility: Aryl Bromide Handle for Cross-Coupling vs. Non-Halogenated Analogs

The para-bromophenyl group provides a robust synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . This enables the late-stage diversification of molecular scaffolds containing the chiral N-methylamine moiety. In contrast, non-halogenated analogs like (S)-1-phenyl-N-methylethanamine lack this orthogonal reactivity, limiting their utility in convergent synthetic strategies [1].

Cross-Coupling Suzuki-Miyaura Building Block

Validated Application Scenarios for (1S)-1-(4-bromophenyl)ethylmethylamine (CAS 1213157-35-7) Based on Differentiated Properties


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

This compound is an ideal chiral pool starting material for the construction of enantiomerically enriched active pharmaceutical ingredients (APIs). Its defined (S)-stereochemistry [1] ensures that the final drug candidate will possess the desired three-dimensional arrangement, which is crucial for target binding and biological activity. The high commercial purity (≥98%) minimizes the introduction of stereochemical impurities that could complicate downstream processing and regulatory filings.

Medicinal Chemistry Structure-Activity Relationship (SAR) Exploration

The combination of a chiral N-methylamine and a para-bromophenyl group makes this a versatile scaffold for SAR studies. The N-methyl group differentiates it from primary amine analogs [1], allowing medicinal chemists to probe the effects of amine substitution on target affinity and pharmacokinetic properties. The aryl bromide serves as a synthetic handle for late-stage functionalization via cross-coupling , enabling the rapid generation of diverse analog libraries from a single, stereochemically pure intermediate.

Synthesis of Chiral Ligands for Asymmetric Catalysis

Enantiopure amines are common precursors for chiral ligands used in asymmetric catalysis. The (1S)-1-(4-bromophenyl)ethylmethylamine can be elaborated into various ligand classes (e.g., chiral amines, amides, or sulfonamides). The presence of the para-bromo group offers an additional point of diversification or attachment to solid supports [1], providing a clear advantage over non-halogenated chiral amine building blocks .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(1S)-1-(4-bromophenyl)ethyl](methyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.